Imidazo[1,2-a]pyrazine-3-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of Imidazo[1,2-a]pyrazine-3-carbaldehyde can be accomplished through various methods. One approach involves "water-mediated" hydroamination and silver-catalyzed aminooxygenation, which allows for the efficient synthesis of the compound without any deliberate addition of a catalyst. This method is notable for its use of aqueous conditions and acetonitrile as a solvent, producing imidazo[1,2-a]pyridine-3-carbaldehydes in moderate to good yields (Darapaneni Chandra Mohan et al., 2013). Additionally, an iodine-mediated intramolecular heteroannulation approach has been developed for constructing the imidazo[1,2-a]pyrazinone core, offering a metal-free protocol for accessing diversely functionalized imidazo[1,2-a]pyrazinone-3-carbaldehydes (N. Mishra et al., 2013).
Molecular Structure Analysis
The molecular structure of Imidazo[1,2-a]pyrazine-3-carbaldehyde is characterized by the presence of an imidazo[1,2-a]pyrazine core with a carbaldehyde group attached at the third position. This structural arrangement provides a reactive site for various chemical transformations, enabling the compound to participate in a wide range of organic reactions. The compound's structure has been extensively studied using techniques such as X-ray crystallography, providing detailed insights into its conformation and reactivity (M. Adib et al., 2008).
Scientific Research Applications
- Scientific Field : Organic Chemistry & Drug Development
- Summary of Application : Imidazo[1,2-a]pyrazine-3-carbaldehyde acts as a versatile scaffold in organic synthesis and drug development . This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .
- Results or Outcomes : The compound has shown promising innovations in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
-
Scientific Field : Materials Science
- Summary of Application : This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .
- Results or Outcomes : In recent years many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
-
Scientific Field : Materials Science
- Summary of Application : This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .
- Results or Outcomes : In recent years many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
properties
IUPAC Name |
imidazo[1,2-a]pyrazine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-5-6-3-9-7-4-8-1-2-10(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYAMGYSJHEZQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545527 | |
Record name | Imidazo[1,2-a]pyrazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyrazine-3-carbaldehyde | |
CAS RN |
106012-58-2 | |
Record name | Imidazo[1,2-a]pyrazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,2-a]pyrazine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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